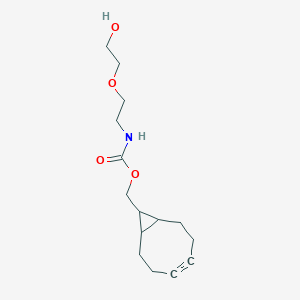
endo-BCN-PEG1-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
endo-BCN-PEG1-alcohol: is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group and a hydroxyl group. The BCN functional group is known for its ability to undergo click chemistry with azide-bearing biomolecules to form a triazole linkage, making it highly valuable in bioconjugation and drug delivery applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG1-alcohol typically involves the reaction of a BCN derivative with a PEG derivative under specific conditions. The BCN group can be introduced through a series of organic reactions, including cycloaddition and reduction steps. The hydroxyl group is then attached to the PEG chain through esterification or etherification reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the final product through techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: endo-BCN-PEG1-alcohol undergoes several types of chemical reactions, including:
Click Chemistry: The BCN group reacts with azides to form stable triazole linkages.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Click Chemistry: Copper-free click chemistry conditions are often used, with BCN reacting with azides in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Triazole Linkages: Formed through click chemistry.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
endo-BCN-PEG1-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of endo-BCN-PEG1-alcohol primarily involves its ability to undergo click chemistry with azide-bearing biomolecules. This reaction forms stable triazole linkages, which are highly resistant to hydrolysis and enzymatic degradation. The PEG chain increases the hydrophilicity and biocompatibility of the compound, making it suitable for various biomedical applications .
Comparaison Avec Des Composés Similaires
- endo-BCN-PEG2-alcohol
- endo-BCN-PEG3-alcohol
- endo-BCN-PEG4-alcohol
Comparison: endo-BCN-PEG1-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to other similar compounds with longer PEG chains, this compound offers better solubility and lower steric hindrance, making it more efficient in certain bioconjugation and drug delivery applications .
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c17-8-10-19-9-7-16-15(18)20-11-14-12-5-3-1-2-4-6-13(12)14/h12-14,17H,3-11H2,(H,16,18) |
Clé InChI |
CHJCWYYMGAJMKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCO)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


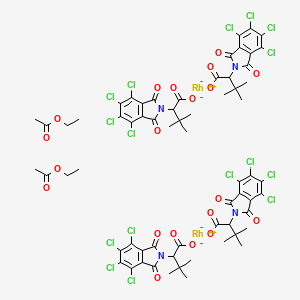
![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)
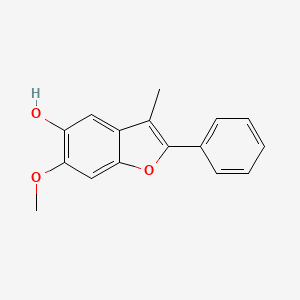
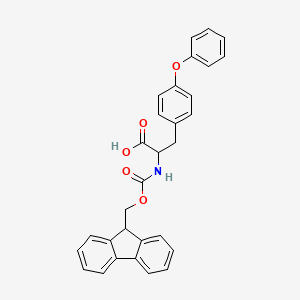
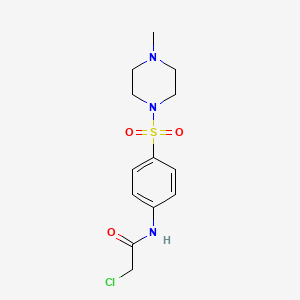
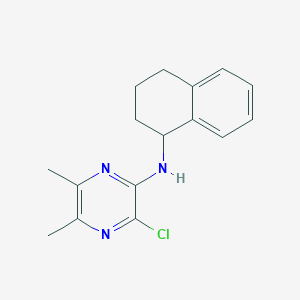
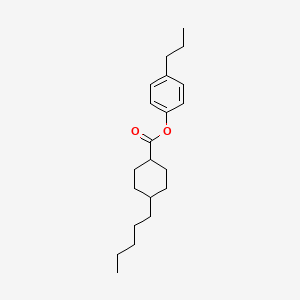
![[5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1lambda4,5-benzothiazepin-3-yl] acetate](/img/structure/B12305193.png)
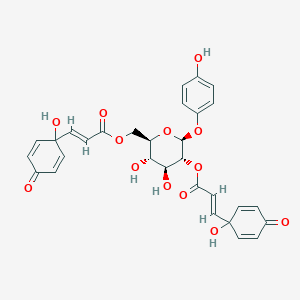
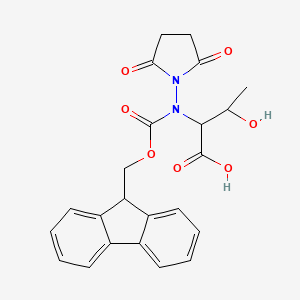
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone](/img/structure/B12305203.png)
![tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)
![3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride](/img/structure/B12305212.png)
